molecular formula C10H12BrNO2 B3026637 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 1036761-99-5

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No.: B3026637
CAS No.: 1036761-99-5
M. Wt: 258.11
InChI Key: BPHBVRBLDHTPKV-UHFFFAOYSA-N
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Description

“4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound might involve the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran and methylmagnesium bromide . The reaction mixture is cooled to -60 degrees Celsius and then allowed to warm to room temperature over 6 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a tetrahydro-2H-pyran-4-yl group .


Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of lipid peroxidation products : 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has been used in the synthesis of lipid peroxidation products such as 4-hydroxy-2(E)-nonenal, a significant compound for studying oxidative stress and lipid peroxidation in biological systems (Jouanin et al., 2008).

  • Preparation of chelate intermediates : This compound plays a role in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays, demonstrating its importance in analytical chemistry and bioassays (Pang Li-hua, 2009).

Photoreactions and Proton Transfer

  • Photoinduced tautomerization : Studies on derivatives of this compound have revealed their capability for photoinduced tautomerization, which is significant for understanding photochemical processes in organic compounds (Vetokhina et al., 2012).

Pyrolysis and Kinetic Studies

  • Gas-phase pyrolysis : The compound's derivatives have been studied for their pyrolysis kinetics, which is crucial for understanding the thermal decomposition of organic compounds and their potential applications in material science (Álvaro Álvarez-Aular et al., 2018).

Ligand Synthesis for Metal Complexes

  • Ligand for metal-binding : It has been used in the synthesis of ligands for metal-binding domains, relevant in the field of inorganic chemistry and material science (Clare A. Tovee et al., 2010).

Synthesis of Heterocyclic Systems

  • Construction of heterocyclic systems : This compound serves as a precursor in the synthesis of diverse heterocyclic systems, which are essential in pharmaceutical chemistry and drug design (A. A. Bogolyubov et al., 2004).

Color Tuning in Iridium Complexes

  • Tuning emission properties of iridium complexes : Derivatives of this compound play a role in tuning the emission properties of iridium complexes, demonstrating its utility in photophysical studies (S. Stagni et al., 2008).

Anticancer Activity

  • Anticancer compound synthesis : Compounds derived from this compound have been synthesized and evaluated for anticancer activity, indicating its potential in medicinal chemistry (N. Rao et al., 2018).

Corrosion Inhibition

  • Corrosion inhibition for metals : Pyridine derivatives from this compound have been investigated as potential corrosion inhibitors for metals, which is significant in industrial applications (Sudheer et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine are currently unknown. This compound is a halogenated heterocycle and is used as a building block in organic synthesis

Mode of Action

It’s known that the compound can be used to produce other compounds via reactions with strong acids . The bromine atom in the compound could potentially be reactive, allowing it to interact with its targets. More research is needed to fully understand its mode of action.

Biochemical Pathways

It’s known that tetrahydropyran derivatives, which this compound is a part of, are commonly used in organic synthesis . They are involved in the synthesis of various fragrant compounds and cyclic ethers

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

As a building block in organic synthesis, it’s likely that its effects are dependent on the specific reactions it’s involved in and the compounds it’s used to synthesize

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s known that the compound should be stored in a dry environment at room temperature . It’s also known that it should avoid contamination with oxidising agents as ignition may result . More research is needed to understand how other environmental factors might influence its action.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHBVRBLDHTPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731431
Record name 4-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036761-99-5
Record name 4-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.4 g, 10 mmol) in THF (20 ml) at 0° C. was added 4-hydroxytetrahydropyran (1.02 ml, 10 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 30 mins before 4-bromo-2-chloropyridine (0.89 ml, 8.0 mmol) was added dropwise. The reaction mixture was stirred for 18 h before being quenched with EtOH (1 ml), partitioned between CH2Cl2 and H2O and extracted CH2Cl2 (×2). The organics were combined, dried (MgSO4) and the solvent removed in vacuo. Purified by column chromatography to afford 4-bromo-2-(tetrahydro-pyran-4-yloxy)-pyridine MS: [MH]+ 258, 260
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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